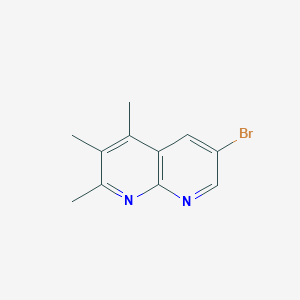

6-Bromo-2,3,4-trimethyl-1,8-naphthyridine

Description

Significance of Heterocyclic Compounds in Organic and Materials Chemistry

Heterocyclic compounds form the bedrock of numerous natural products, including alkaloids, vitamins, and antibiotics. This prevalence in biologically active molecules has rendered them central to the fields of medicinal chemistry and drug discovery. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts specific physicochemical properties to these molecules, enabling them to interact with biological targets with high specificity. Beyond their biological significance, heterocycles are integral to materials science, finding applications in the development of organic light-emitting diodes (OLEDs), sensors, and polymers. The rich and tunable electronic nature of these compounds allows for the design of materials with tailored optical and electronic properties.

The 1,8-Naphthyridine (B1210474) Nucleus: A Privileged Scaffold in Advanced Chemical Synthesis

Among the diverse families of heterocyclic compounds, the 1,8-naphthyridine scaffold has emerged as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of novel therapeutic agents. The 1,8-naphthyridine core, a bicyclic system containing two nitrogen atoms, is a prominent feature in a number of established antibacterial agents, such as nalidixic acid and enoxacin. organic-chemistry.org Its rigid structure and the presence of nitrogen atoms make it an excellent ligand for metal coordination, leading to applications in catalysis and materials science. researchgate.net

Structural Peculiarities and Isomeric Forms within the Naphthyridine Class

Naphthyridines, also known as diazanaphthalenes, are a class of aromatic heterocyclic compounds consisting of two fused pyridine (B92270) rings. There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms in the bicyclic framework. These are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. The 1,8-isomer is one of the most extensively studied due to its prevalence in biologically active compounds and its unique coordination chemistry. researchgate.net The arrangement of the nitrogen atoms in the 1,8-naphthyridine core creates a specific electronic distribution and a defined geometry that influences its reactivity and interaction with other molecules.

The following table summarizes the isomeric forms of naphthyridine:

| Isomer | Nitrogen Positions |

| 1,5-Naphthyridine | 1 and 5 |

| 1,6-Naphthyridine | 1 and 6 |

| 1,7-Naphthyridine | 1 and 7 |

| 1,8-Naphthyridine | 1 and 8 |

| 2,6-Naphthyridine | 2 and 6 |

| 2,7-Naphthyridine | 2 and 7 |

Historical Context of Naphthyridine Derivative Exploration

The first synthesis of a naphthyridine derivative was reported in the late 19th century. However, it was the discovery of the antibacterial properties of nalidixic acid in the 1960s that sparked significant interest in the 1,8-naphthyridine scaffold. sci-hub.se This discovery led to extensive research into the synthesis and biological evaluation of a wide range of 1,8-naphthyridine derivatives. Early synthetic methods, such as the Skraup and Friedländer reactions, have been refined and new methodologies have been developed to allow for the controlled introduction of various substituents onto the naphthyridine core, enabling the fine-tuning of its properties. sci-hub.sethieme-connect.de

Rationalizing the Research Focus on 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine

The specific substitution pattern of this compound suggests a molecule designed for further chemical elaboration and with potentially interesting modulated properties. The presence of both a halogen atom and multiple alkyl groups on the 1,8-naphthyridine core is a strategic combination that influences both its reactivity and its intrinsic characteristics.

Impact of Halogenation (Bromine) on Naphthyridine Reactivity and Functionalization

The introduction of a bromine atom at the 6-position of the 1,8-naphthyridine ring system is a key synthetic handle. Halogenated aromatic compounds, including bromo-naphthyridines, are versatile intermediates in a variety of cross-coupling reactions. nih.gov Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. This enables the synthesis of a diverse library of more complex molecules from a single halogenated precursor. The electronic effect of the bromine atom, being an electron-withdrawing group, also influences the reactivity of the entire ring system, potentially affecting its susceptibility to nucleophilic or electrophilic attack.

The following table provides examples of cross-coupling reactions that can be utilized with bromo-naphthyridines:

| Reaction Name | Reactant | Catalyst | Bond Formed |

| Suzuki Coupling | Organoboron compound | Palladium | C-C |

| Heck Coupling | Alkene | Palladium | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C-C |

Role of Alkyl Substituents (Trimethyl) in Modulating Electronic and Steric Properties of the Naphthyridine Core

The presence of three methyl groups at the 2, 3, and 4-positions of the 1,8-naphthyridine core has a significant impact on the molecule's properties. Electronically, alkyl groups are generally considered to be weakly electron-donating. This can influence the electron density of the aromatic system, which in turn can affect its reactivity and photophysical properties.

Sterically, the three adjacent methyl groups introduce considerable bulk to one of the pyridine rings. This steric hindrance can influence the conformation of the molecule and can direct the approach of reagents in chemical reactions, potentially leading to regioselective transformations. nih.gov The steric environment created by the trimethyl substitution can also affect the binding of the molecule to biological targets or its ability to form metal complexes. nih.gov The interplay between the electronic effects of the alkyl groups and the bromine atom, along with the steric constraints imposed by the trimethyl substitution, makes this compound a compound with a unique and potentially valuable set of chemical properties.

Academic Rationale for Investigating Substituted 1,8-Naphthyridines for Fundamental Chemical Understanding

The introduction of substituents allows for the fine-tuning of the electronic landscape of the aromatic system. For instance, electron-donating groups (like methyl groups) and electron-withdrawing groups (like bromine) at specific positions can alter the electron density on the pyridine rings and the nitrogen atoms. This, in turn, affects the molecule's reactivity in chemical reactions, its ability to coordinate with metals, and its photophysical characteristics. researchgate.netmdpi.com Studying these effects provides deeper insights into structure-property relationships, a cornerstone of modern chemistry.

Furthermore, substituted 1,8-naphthyridines serve as versatile building blocks in organic synthesis. The presence of functional groups, such as a bromine atom, opens up avenues for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions are powerful tools for constructing more complex molecules with potential applications in materials science and medicinal chemistry. mdpi.com Investigating the reactivity of specific substituted naphthyridines helps to expand the synthetic chemist's toolbox and enables the creation of novel molecular architectures.

While the broader class of 1,8-naphthyridines is well-documented, detailed research findings, including synthesis, characterization, and reactivity studies for the specific compound This compound (CAS Number: 1557083-04-1) are not extensively reported in publicly available scientific literature. Although this compound is listed by some chemical suppliers, a comprehensive body of peer-reviewed research dedicated to its specific properties and behavior is not readily accessible. bldpharm.com Consequently, the generation of detailed, interactive data tables based on experimental research for this particular compound is not feasible at this time. The information presented is based on the well-established principles and findings related to the broader family of substituted 1,8-naphthyridines.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3,4-trimethyl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-6-7(2)10-4-9(12)5-13-11(10)14-8(6)3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHQHSKAZULGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=CC(=C2)Br)N=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 6 Bromo 2,3,4 Trimethyl 1,8 Naphthyridine

Reactivity at the Bromo-Substituted Position

The bromine atom at the 6-position of the 2,3,4-trimethyl-1,8-naphthyridine (B2579678) core is a versatile handle for introducing a wide range of functional groups. Its reactivity is influenced by the electron-deficient nature of the naphthyridine ring system, which facilitates several types of transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgbyjus.commasterorganicchemistry.comnih.govlibretexts.org In the context of 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine, the electron-withdrawing effect of the nitrogen atoms in the naphthyridine ring system can facilitate the displacement of the bromide ion by strong nucleophiles.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org The first step is the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step. The aromaticity of the ring is temporarily disrupted in this intermediate. In the second step, the leaving group, in this case, the bromide ion, is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of any activating groups on the aromatic ring. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of SNAr on bromo-substituted nitrogen heterocycles suggest that strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the bromo group under suitable reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the functionalization of aryl halides. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov The bromo-substituted position of this compound is an ideal site for such transformations.

Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgnih.govnih.gov For this compound, a Suzuki reaction would enable the introduction of various aryl, heteroaryl, or vinyl groups at the 6-position.

Stille Reaction: The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for the organohalide. organic-chemistry.orgnih.govharvard.edulibretexts.org A key advantage of the Stille reaction is that organostannanes are often stable and can be prepared with a wide variety of organic groups. libretexts.org This would allow for the synthesis of a diverse array of 6-substituted 2,3,4-trimethyl-1,8-naphthyridine derivatives.

Sonogashira Reaction: The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org Applying the Sonogashira reaction to this compound would lead to the formation of 6-alkynyl-2,3,4-trimethyl-1,8-naphthyridines, which are valuable intermediates for further synthetic transformations.

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. masterorganicchemistry.comnih.govnih.govrsc.orgchemrxiv.org This reaction provides a direct method for the vinylation of the naphthyridine core at the 6-position. The reaction typically requires a palladium catalyst and a base. nih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Organoboron (e.g., Ar-B(OH)2) | Pd catalyst, Base | 6-Aryl/Vinyl-substituted |

| Stille | Organostannane (e.g., Ar-SnBu3) | Pd catalyst | 6-Aryl/Vinyl-substituted |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-substituted |

| Heck | Alkene (e.g., H2C=CHR) | Pd catalyst, Base | 6-Vinyl-substituted |

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govrug.nlrsc.orgresearchgate.netscispace.com

Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, breaking the carbon-bromine bond and forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.

Transmetalation: The organic group from the coupling partner (e.g., organoboron, organotin, or organocopper in the case of Sonogashira) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability, influencing the efficiency of each step in the catalytic cycle.

Copper-Catalyzed Amination of Bromonaphthyridines

Copper-catalyzed amination, often referred to as the Ullmann condensation or Buchwald-Hartwig amination (though the latter more commonly refers to palladium catalysis), is a valuable method for the formation of carbon-nitrogen bonds. nih.govresearchgate.netnih.govorganic-chemistry.orgrsc.org This reaction allows for the introduction of a variety of amino groups at the 6-position of the naphthyridine ring.

The reaction typically involves heating the aryl halide with an amine in the presence of a copper catalyst and a base. Modern advancements have led to the development of milder reaction conditions, often through the use of specific ligands that enhance the catalytic activity of the copper species.

The choice of ligand is critical for the success of copper-catalyzed amination reactions. nih.govresearchgate.netresearchgate.netnih.gov Ligands can increase the solubility and stability of the copper catalyst and facilitate the key steps in the catalytic cycle. Common ligands include diamines, amino acids, and phenanthrolines. nih.gov

| Parameter | Influence on C-N Bond Formation | Common Examples |

| Ligand | Enhances catalyst solubility, stability, and reactivity. | Diamines (e.g., ethylenediamine), Amino acids (e.g., L-proline), Phenanthrolines |

| Base | Neutralizes the HX by-product and can participate in the catalytic cycle. | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Affects solubility of reactants and catalyst, and can influence reaction rate. | DMF, Dioxane, Toluene |

| Temperature | Typically requires elevated temperatures, though modern catalysts can operate at lower temperatures. | 80-120 °C |

Formation of Organometallic Intermediates (e.g., Grignard, Organozinc) for Further Functionalization

The bromine atom on the naphthyridine ring can be used to generate highly reactive organometallic intermediates, such as Grignard or organozinc reagents, which can then be reacted with a variety of electrophiles.

Grignard Reagents: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 6-(magnesiobromo)-2,3,4-trimethyl-1,8-naphthyridine. adichemistry.comresearchgate.net These reagents are powerful nucleophiles and can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. The preparation of Grignard reagents requires anhydrous conditions to prevent their rapid protonation by water. adichemistry.com

Organozinc Reagents: Organozinc reagents can be prepared from organohalides by reaction with zinc metal. wikipedia.orglscollege.ac.inuu.nlresearchgate.net These reagents are generally less reactive than their Grignard counterparts, which can allow for greater functional group tolerance in subsequent reactions. wikipedia.org The formation of an organozinc intermediate from this compound would open up possibilities for Negishi cross-coupling reactions, where the organozinc compound is coupled with another organohalide in the presence of a palladium or nickel catalyst.

The formation of these organometallic intermediates provides a two-step strategy for the functionalization of the 6-position of the naphthyridine ring, expanding the range of possible synthetic transformations.

Reactivity of the Trimethyl Substituents

The three methyl groups at the C2, C3, and C4 positions are key sites for functionalization. Their reactivity is analogous to that of methyl groups on other aromatic and heteroaromatic systems, particularly those in positions alpha (C2, C7) and gamma (C4) to the ring nitrogens, which confer a degree of acidity and susceptibility to oxidation and halogenation.

The methyl groups of this compound, particularly those at the 2- and 4-positions, are analogous to benzylic positions and are thus activated for radical and oxidative reactions.

Halogenation: Free-radical bromination is a common method for functionalizing such methyl groups. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or UV light is a standard procedure for benzylic bromination. chemistrysteps.comchadsprep.com This reaction proceeds via a resonance-stabilized radical intermediate, suggesting that the methyl groups at C2 and C4 would be preferentially halogenated over the C3-methyl group. The resulting bromomethyl derivatives are valuable intermediates for further synthetic transformations.

Oxidation: The methyl groups can be oxidized to various higher oxidation states, including aldehydes, carboxylic acids, or hydroxymethyl groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are capable of converting alkyl side chains on aromatic rings to carboxylic acids. chemistrysteps.com Milder or more selective reagents, such as selenium dioxide (SeO₂), could potentially achieve oxidation to the aldehyde stage. This transformation provides a route to introduce carboxylic acid functionalities, significantly altering the molecule's properties and enabling further reactions like esterification or amidation.

| Reaction Type | Typical Reagents | Expected Product on C2/C4-Methyl | Reference Principle |

|---|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), initiator (AIBN/BPO) or UV light | Bromomethyl group (-CH₂Br) | Wohl-Ziegler Bromination researchgate.net |

| Strong Oxidation | KMnO₄, heat | Carboxylic acid group (-COOH) | Benzylic Oxidation chemistrysteps.com |

| Mild Oxidation | SeO₂ | Aldehyde group (-CHO) | Riley Oxidation |

The activated nature of the methyl groups also allows for their use in carbon-carbon bond-forming reactions. Deprotonation of a methyl group, particularly at the C2 or C4 position, using a strong base like lithium diisopropylamide (LDA) or s-butyllithium can generate a nucleophilic carbanion. beilstein-journals.org This anion can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to achieve side-chain elongation. For instance, reaction with an aldehyde would yield a hydroxyethyl (B10761427) side chain after workup, which could be further manipulated. This strategy provides a powerful tool for constructing more complex derivatives of the parent naphthyridine scaffold. beilstein-journals.orgresearchgate.net

Reactivity of the Naphthyridine Nitrogen Atoms

The two nitrogen atoms in the 1,8-naphthyridine (B1210474) ring possess lone pairs of electrons in sp² hybrid orbitals. These lone pairs are available for donation to electrophiles, making the nitrogens key centers of basicity and nucleophilicity.

Similar to pyridine (B92270), the nitrogen atoms of the 1,8-naphthyridine core can react with alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, to form quaternary naphthyridinium salts. This N-alkylation reaction converts the neutral nitrogen into a positively charged center. Depending on the stoichiometry and reaction conditions, either mono-quaternization at one of the nitrogen atoms or di-quaternization at both can be achieved. Steric hindrance from the adjacent methyl groups at the C2 and C7 (if substituted) positions can influence the site and rate of quaternization. The formation of these salts enhances the electron-deficient nature of the ring system and increases the compound's solubility in polar solvents.

The defining feature of the 1,8-naphthyridine scaffold is the presence of two nitrogen atoms positioned in close proximity with their lone pairs directed into the same region of space. This arrangement makes it an excellent "binucleating" or "chelating" ligand in coordination chemistry. wikipedia.org this compound can coordinate to a wide variety of metal centers, using its two nitrogen atoms to form stable chelate rings. This has been extensively demonstrated with various substituted 1,8-naphthyridine ligands, which form complexes with transition metals such as palladium, platinum, copper, and ruthenium. kthmcollege.ac.in The resulting metal complexes have applications in catalysis and materials science. The electronic properties of the ligand, and thus the properties of the metal complex, can be fine-tuned by the substituents on the naphthyridine ring.

| Metal Center | Coordination Mode | Potential Application of Complex | Reference Scaffold |

|---|---|---|---|

| Palladium(II) | Bidentate (N,N') | Catalysis | 1,8-Naphthyridine kthmcollege.ac.in |

| Platinum(II) | Bidentate (N,N') | Materials Science | 1,8-Naphthyridine kthmcollege.ac.in |

| Copper(I) | Binucleating | Bioinorganic Modeling | 1,8-Naphthyridine kthmcollege.ac.in |

Electrophilic Aromatic Substitution on the Naphthyridine Ring System

The 1,8-naphthyridine ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org Its reactivity is often compared to that of dinitronaphthalene or pyridine, which undergo EAS only under harsh conditions, if at all.

In this compound, the only unsubstituted carbon on the aromatic core is at the C5 position. The feasibility of an electrophilic attack at this position is governed by the combined electronic effects of the two ring nitrogens and the existing substituents.

Deactivating Effects: The two nitrogen atoms exert a strong electron-withdrawing inductive effect and a deactivating resonance effect, particularly at the positions alpha (C2, C7) and gamma (C4, C5) to them. This significantly reduces the nucleophilicity of the ring system. The bromo group at C6 is also a deactivating group via its inductive effect. libretexts.org

Activating Effects: The three methyl groups at C2, C3, and C4 are weakly activating, electron-donating groups. libretexts.org

The net result is a heavily deactivated ring system. The C5 position is gamma to N1 and beta to N8, and it is strongly deactivated by both. While the methyl groups provide some electron density to the ring, it is generally insufficient to overcome the powerful deactivating influence of the two pyridine-like nitrogen atoms. Therefore, electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions are expected to be extremely difficult and would require forcing conditions. If a reaction were to occur, it would likely proceed in low yield.

Nitration and Halogenation of Naphthyridine Derivatives

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and for 1,8-naphthyridine derivatives, this reactivity is significantly influenced by the electron-deficient nature of the pyridine rings. The nitrogen atoms in the 1,8-naphthyridine nucleus are electron-withdrawing, which deactivates the ring system towards electrophilic attack compared to benzene. wikipedia.org However, the presence of activating groups can modulate this reactivity and direct incoming electrophiles to specific positions.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO2) group onto the aromatic ring. masterorganicchemistry.com The active electrophile in this reaction is the nitronium ion (NO2+). nih.gov Similarly, halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl) and is often catalyzed by a Lewis acid. wikipedia.org For less reactive aromatic systems, a catalyst is generally required to enhance the electrophilicity of the halogen. wikipedia.org

In the case of substituted naphthyridines, the position of electrophilic attack is governed by the directing effects of the existing substituents. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. lumenlearning.com

Regioselectivity and Electronic Effects of Existing Substituents

The regioselectivity of electrophilic substitution on this compound is a complex interplay of the electronic and steric influences of the bromo and trimethyl substituents.

Electronic Effects:

Trimethyl Groups: The three methyl groups at the 2, 3, and 4 positions are electron-donating groups through an inductive effect. youtube.com They increase the electron density of the pyridine ring to which they are attached, thereby activating it for electrophilic attack. As alkyl groups are ortho-para directors, they would preferentially direct an incoming electrophile to positions ortho or para to themselves. pressbooks.pub

Bromo Group: The bromine atom at the 6-position exhibits a dual electronic effect. It is an electron-withdrawing group through its inductive effect due to its high electronegativity. libretexts.org However, it also possesses lone pairs of electrons that can be donated to the ring through resonance, a +M effect. libretexts.org This resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org In the context of electrophilic aromatic substitution, halogens are generally considered deactivating ortho-para directors. libretexts.org

Steric Effects:

The spatial arrangement of the bulky trimethyl groups and the bromo substituent can significantly influence the accessibility of different positions on the naphthyridine ring to an incoming electrophile. numberanalytics.com Steric hindrance can prevent or slow down reactions at certain positions, even if they are electronically favored. numberanalytics.com For instance, the positions ortho to the bulky trimethyl cluster might be sterically hindered. numberanalytics.com

Predicted Regioselectivity:

Considering the combined effects, the pyridine ring bearing the three methyl groups is expected to be more activated towards electrophilic attack than the ring bearing the bromo group. Within the activated ring, the positions that are electronically favored and sterically accessible would be the most likely sites of substitution. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. For instance, in a related system, the nitration of 6-bromoquinoline (B19933) was found to be activated by the bromo group, leading to substitution on the same ring. semanticscholar.orgresearchgate.net

| Substituent | Position(s) | Electronic Effect | Directing Effect |

| Trimethyl | 2, 3, 4 | Electron-donating (Inductive) | Ortho, Para-directing |

| Bromo | 6 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para-directing (deactivating) |

Radical Reactions Involving Bromine or Alkyl Moieties

Free radical reactions offer alternative pathways for the functionalization of this compound, targeting either the C-Br bond or the C-H bonds of the methyl groups.

Reactions Involving the Bromine Moiety:

The carbon-bromine bond can undergo homolytic cleavage under the influence of radical initiators or photolysis to generate a naphthyridinyl radical. nih.gov This radical species can then participate in various transformations, such as reduction (dehalogenation) or coupling reactions. chemistryscore.com

Reactions Involving the Alkyl Moieties:

The methyl groups on the naphthyridine ring are susceptible to free-radical halogenation, particularly at the benzylic-like positions. byjus.comyoutube.com This type of reaction is typically initiated by UV light or a radical initiator and proceeds via a chain mechanism. byjus.com The stability of the resulting radical intermediate plays a crucial role in determining the selectivity of the reaction. chemistryscore.com Benzylic radicals are stabilized by resonance with the aromatic ring, making the benzylic hydrogens more susceptible to abstraction by a halogen radical. youtube.com

In the context of this compound, the methyl groups at the 2 and 4-positions are in positions analogous to benzylic positions and would be the most likely sites for radical halogenation. The reaction would proceed through the following steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br2) to form two halogen radicals. byjus.com

Propagation: A halogen radical abstracts a hydrogen atom from one of the methyl groups to form a stabilized naphthyridinylmethyl radical and a molecule of hydrogen halide. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. byjus.com

Termination: The reaction is terminated by the combination of any two radical species. byjus.com

The selectivity of radical bromination is generally higher than that of chlorination, favoring the formation of the most stable radical intermediate. chemistryscore.com

| Reaction Type | Reagents | Potential Site of Reaction |

| Radical Dehalogenation | Radical Initiator, H-donor | 6-position (C-Br bond) |

| Radical Halogenation | Halogen (e.g., Br2), UV light or Initiator | 2, 3, 4-methyl groups |

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2,3,4 Trimethyl 1,8 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific chemical shifts (δ), multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J), and integration values for each proton in the molecule would be discussed here. This would include signals for the aromatic protons on the naphthyridine core and the protons of the three methyl groups.

The chemical shifts for each carbon atom in the molecule would be presented and assigned. The influence of the bromine atom and the methyl groups on the chemical shifts of the surrounding carbon atoms would be analyzed.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

Characteristic absorption bands (in cm⁻¹) would be reported. This would include C-H stretching and bending vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations of the naphthyridine ring, and the C-Br stretching frequency.

Mass Spectrometry: Molecular Weight Determination and Fragmentation Analysis

The mass-to-charge ratio (m/z) of the molecular ion peak would be presented, confirming the molecular weight. The characteristic isotopic pattern of bromine would be a key feature. Analysis of major fragment ions would provide further structural information.

The experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the elemental composition and molecular formula (C₁₁H₁₁BrN₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine is expected to be dominated by electronic transitions within its aromatic system. The 1,8-naphthyridine (B1210474) core is a conjugated system, and its absorption of ultraviolet and visible light leads to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The primary electronic transitions anticipated for this molecule are π → π* transitions, which are characteristic of aromatic and heteroaromatic compounds. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are typically associated with strong absorption bands. The presence of methyl and bromo substituents on the naphthyridine ring will influence the energy of these transitions and, consequently, the position of the absorption maxima (λmax).

The methyl groups, being electron-donating, are likely to cause a small bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted 1,8-naphthyridine. This is due to the destabilization of the highest occupied molecular orbital (HOMO), which reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). Conversely, the bromine atom, while having a deactivating inductive effect, can also participate in resonance, which may lead to a more complex influence on the electronic spectrum.

A summary of expected UV-Vis absorption characteristics is presented below:

| Expected Transition | Associated Chromophore | Anticipated Wavelength Region | Influence of Substituents |

| π → π | 1,8-Naphthyridine ring | 250-400 nm | Methyl groups may cause a slight red shift. The bromo group's effect is more complex, potentially leading to shifts and changes in absorption intensity. |

| n → π | Nitrogen lone pairs | Longer wavelength, weaker intensity | Often obscured by stronger π → π* transitions. |

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. For this compound, changes in solvent polarity are expected to affect the energies of both the ground and excited states, leading to shifts in the absorption maxima.

In polar solvents, molecules with polar ground states are stabilized through dipole-dipole interactions. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state to a greater extent, resulting in a bathochromic (red) shift. Conversely, if the ground state is more polar, a hypsochromic (blue) shift would be observed. For π → π* transitions in aromatic systems, an increase in solvent polarity often leads to a bathochromic shift.

The potential impact of different solvents on the absorption spectrum of this compound is outlined in the following table, based on general principles of solvatochromism.

| Solvent Type | Expected Interaction | Anticipated Shift in λmax | Rationale |

| Non-polar (e.g., Hexane) | Minimal solute-solvent interaction | Baseline reference | Provides a spectrum with minimal perturbation from the solvent. |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | Bathochromic (Red) Shift | Stabilization of the more polar excited state of the π → π* transition. |

| Polar Protic (e.g., Ethanol) | Hydrogen bonding and dipole-dipole interactions | Potentially larger Bathochromic Shift | In addition to dipole interactions, hydrogen bonding with the nitrogen atoms can further stabilize the excited state. |

X-ray Crystallography: Solid-State Structure and Conformational Analysis

Based on the analysis of a related compound, 2-(3,4-dimethylphenyl)-1,8-naphthyridine, the crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net

In the solid state, molecules of this compound are expected to self-assemble into ordered structures through various non-covalent interactions, forming distinct supramolecular motifs.

Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on a neighboring molecule, such as a nitrogen atom. This type of interaction is a powerful tool in crystal engineering and could be a dominant feature in the solid-state structure of this compound.

π-π Stacking: The planar aromatic rings of the naphthyridine core are expected to engage in π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, are common in the crystal structures of aromatic molecules and contribute significantly to their stability. The presence of methyl groups can influence the geometry of this stacking, potentially leading to offset or slipped-stack arrangements.

A summary of potential supramolecular motifs is provided in the table below:

| Interaction Type | Potential Participating Atoms/Groups | Expected Influence on Crystal Packing |

| C-H···N Hydrogen Bonding | Methyl C-H and N atoms of adjacent molecules | Directional interactions contributing to the formation of chains or sheets. |

| Halogen Bonding | Bromine atom and Nitrogen atoms | Strong, directional interactions that can dictate the primary packing motif. |

| π-π Stacking | Aromatic rings of the naphthyridine core | Non-directional forces leading to the stacking of molecules, contributing to crystal density and stability. |

Computational and Theoretical Studies of this compound: A Review of Current Literature

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies focused solely on the compound this compound have been identified. Therefore, it is not possible to provide a detailed, data-driven article on its computational analysis according to the specified outline.

The field of computational chemistry provides invaluable tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. Methodologies such as Density Functional Theory (DFT) are routinely applied to novel compounds to predict their behavior and guide experimental work. sapub.orgdntb.gov.ua However, the application of these methods is contingent on researchers undertaking and publishing such studies.

For the 1,8-naphthyridine class of compounds, computational studies have been performed on various derivatives to explore their potential in areas such as medicinal chemistry and materials science. researchgate.netresearchgate.net These studies typically involve the aspects outlined in the user's request, including:

Density Functional Theory (DFT) Calculations: This is a common approach to approximate the electronic structure of molecules, providing insights into geometry and energy. sapub.org

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: This method is used to study charge transfer and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution around a molecule, indicating regions prone to electrophilic or nucleophilic attack.

Prediction of Spectroscopic Parameters: Computational methods can predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of synthesized compounds.

Reaction Mechanism Elucidation: Theoretical modeling can be used to understand the pathways and transition states of chemical reactions. ias.ac.in

While these computational techniques are well-established for the broader 1,8-naphthyridine family, the absence of published research on this compound means that specific data regarding its optimized geometry, electronic properties, HOMO-LUMO gap, charge distribution, predicted spectra, and reaction mechanisms are not available in the current body of scientific literature.

Further research and publication are required before a detailed computational and theoretical analysis of this compound can be compiled.

Computational and Theoretical Studies of 6 Bromo 2,3,4 Trimethyl 1,8 Naphthyridine

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization for Key Chemical Transformations

While specific experimental studies on the transition states of reactions involving 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine are limited, computational chemistry provides robust tools to model and understand these fleeting molecular configurations. A fundamental synthetic pathway to the 1,8-naphthyridine (B1210474) core is the Friedlander annulation, a reaction amenable to theoretical investigation.

Computational studies on analogous Friedlander reactions, often employing density functional theory (DFT), allow for the mapping of the reaction mechanism. acs.org This involves identifying the transition state (TS) for each elementary step, such as the initial aldol-type addition, subsequent cyclization, and final dehydration to yield the aromatic naphthyridine system. The characterization of a TS involves locating a first-order saddle point on the potential energy surface. This is confirmed by frequency calculations, where a genuine transition state possesses a single imaginary frequency that corresponds to the atomic motion along the reaction coordinate.

For this compound, a key transformation of interest would be nucleophilic aromatic substitution (SNAr) at the C6 position, displacing the bromo substituent. Theoretical modeling of such a reaction would characterize the transition state, which typically involves the formation of a high-energy Meisenheimer complex. The geometry, energy, and vibrational frequencies of this transition state, as determined by computational methods, would provide critical insights into the reaction's feasibility and kinetics.

Energy Profiles and Kinetic Studies of Naphthyridine Reactivity

The construction of reaction energy profiles is essential for a comprehensive understanding of the reactivity of this compound. These profiles illustrate the potential energy of a system as it progresses from reactants to products, traversing through transition states and any intermediates. DFT calculations are a primary tool for generating these detailed energy landscapes. researchgate.net

For the synthesis of related 1,8-naphthyridine derivatives, computational analyses have been instrumental in elucidating catalytic cycles. For instance, in a choline (B1196258) hydroxide-catalyzed Friedlander reaction, the catalyst was found to stabilize the transition state via hydrogen bonding, significantly lowering the activation barrier for the initial nucleophilic attack to as low as 3 kcal/mol. acs.org

From the energy profile, key kinetic parameters can be extracted. The activation energy (ΔG‡), the energy difference between the reactants and the transition state, is directly related to the reaction rate constant through the Eyring equation. By comparing the activation energies of competing reaction pathways, the most favorable route can be computationally predicted.

The following table provides illustrative data from a computational study on the synthesis of a related pyrrolo[1',5'-a]-1,8-naphthyridine system, showcasing how relative energies can predict the thermodynamic favorability of different species along a reaction pathway. ias.ac.in

| Compound | Relative Energy (kcal/mol) |

|---|---|

| Reactant 1 | 0.00 |

| Intermediate C1 | > L2 |

| Intermediate C3 | > C1 |

| Product L2 | > Reactant 1 |

This illustrative table is based on data for a related pyrrolo[1',5'-a]-1,8-naphthyridine system and demonstrates the type of data generated in computational kinetic and thermodynamic studies. ias.ac.in

Furthermore, kinetic insights can be gleaned from the electronic structure of the molecule. Analysis of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—can identify the most probable sites for electrophilic and nucleophilic attack, thereby predicting the regioselectivity of reactions. researchgate.net

Molecular Dynamics (MD) Simulations: Conformational Landscapes and Dynamic Behavior

To explore the flexibility and time-dependent behavior of this compound, molecular dynamics (MD) simulations are employed. While specific MD studies on this particular compound are not prevalent, the methodology has been successfully applied to other 1,8-naphthyridine derivatives to elucidate their conformational preferences and interaction dynamics. nih.govnih.gov

MD simulations track the trajectory of each atom in a molecule over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's conformational landscape, including bond rotations and the accessible orientations of its substituent groups. For this compound, MD simulations could reveal the rotational preferences of the trimethyl groups and the inherent flexibility of the bicyclic core.

These simulations are particularly powerful for understanding how the molecule behaves in a condensed phase, such as in solution or when interacting with a larger molecular system. For example, MD simulations have been used to confirm the formation of a stable complex between a 1,8-naphthyridine derivative and a human receptor, providing insights into the specific intermolecular interactions that stabilize the bound state. nih.gov The analysis of MD trajectories allows for the identification of low-energy conformations and the energetic barriers separating them, which is crucial for rational molecular design.

Quantum Chemical Topology and Bonding Analysis (e.g., Atoms in Molecules - AIM)

A rigorous analysis of the electronic structure and chemical bonding in this compound can be achieved through the lens of Quantum Chemical Topology (QCT). A prominent theory within this framework is the Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader. AIM analysis partitions the molecular electron density to define atoms, bonds, and other topological features.

The application of AIM to the calculated wave function of this compound would involve the identification of critical points in the electron density (ρ), where the gradient of ρ is zero. The nature of these critical points defines the chemical structure:

Bond Critical Points (BCPs): The existence of a BCP between two atomic nuclei signifies the presence of a chemical bond.

Analysis of BCP Properties: The electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide quantitative information about the bond's nature. High ρ(r) and negative ∇²ρ(r) are characteristic of covalent bonds, whereas low ρ(r) and positive ∇²ρ(r) indicate closed-shell interactions, such as ionic or van der Waals forces.

Atomic Basins: The topology of the electron density divides the molecule into distinct atomic basins, each associated with a single nucleus. Integration of electronic properties over these basins allows for the calculation of atomic charges and other atomic properties.

Such an analysis would yield a precise and quantitative description of the bonding within the molecule, including the nature of the C-Br bond, the aromatic bonds of the naphthyridine core, and any potential non-covalent intramolecular interactions.

In silico Studies for Properties Beyond Specific Exclusions (e.g., drug-likeness for synthetic design, but NOT biological activity)

In the realm of synthetic design, in silico methods are indispensable for the early-stage evaluation of a molecule's physicochemical properties. For this compound, computational tools can predict its "drug-likeness" and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby guiding synthetic efforts and prioritization. acs.org

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, which outlines a set of molecular descriptors that correlate with poor oral absorption or permeation. These parameters are:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Computational software can rapidly calculate these properties for this compound, offering a preliminary evaluation of its suitability as a starting point for synthetic modification.

The table below presents a typical output of a drug-likeness assessment for a 1,8-naphthyridine derivative, illustrating the type of data generated in these in silico studies.

| Property | Range for Drug-Likeness | Example Value for a 1,8-Naphthyridine Derivative |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 | 350 |

| logP | ≤ 5 | 3.2 |

| Hydrogen Bond Donors | ≤ 5 | 1 |

| Hydrogen Bond Acceptors | ≤ 10 | 4 |

This table is for illustrative purposes and shows typical values for 1,8-naphthyridine derivatives that fall within the acceptable ranges for drug-likeness. acs.org

Beyond Lipinski's rule, a plethora of other molecular descriptors can be computed to inform synthetic design. These include predictions of aqueous solubility, plasma protein binding, and potential metabolic liabilities. While these computational predictions require experimental validation, they are invaluable for prioritizing synthetic targets and designing molecules with optimized physicochemical profiles.

Advanced Research Applications and Potential of 6 Bromo 2,3,4 Trimethyl 1,8 Naphthyridine in Chemical Science

Applications in Materials Science

The inherent photophysical and electronic characteristics of the 1,8-naphthyridine (B1210474) core can be finely tuned through substitution, making derivatives like 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine valuable building blocks for sophisticated materials.

Organic materials with significant non-linear optical (NLO) properties are crucial for developing technologies like optical switching and data processing. researchgate.net NLO phenomena, such as second harmonic generation, arise from the interaction of intense laser light with materials that have a non-linear response. nih.gov Naphthyridine derivatives have been identified as a class of compounds that can exhibit these properties. nih.govrsc.org The design of push-pull chromophores, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, is a common strategy to enhance NLO response. rsc.org The 1,8-naphthyridine nucleus can serve as part of this conjugated bridge or as a donor/acceptor unit itself.

The development of effective NLO materials based on the 1,8-naphthyridine framework is guided by established molecular engineering principles. The goal is to maximize the molecule's hyperpolarizability (β), a measure of its NLO activity. Computational methods such as Density Functional Theory (DFT) are instrumental in predicting the NLO parameters of newly designed compounds before synthesis. rsc.orgrsc.org

Key design strategies include:

Creating Push-Pull Systems: A fundamental approach involves creating a D-π-A (Donor-π-Acceptor) structure. rsc.org For a 1,8-naphthyridine core, electron-donating groups (like amino or alkoxy groups) and electron-accepting groups (like nitro or cyano groups) are attached to the aromatic system to facilitate intramolecular charge transfer (CT) upon excitation, which is critical for NLO activity. nih.gov

Extending π-Conjugation: Increasing the length of the conjugated path between the donor and acceptor groups generally leads to a smaller energy gap and higher NLO parameters. rsc.org This can be achieved by introducing linkers like ethenyl bridges. rsc.org

Tuning Donor/Acceptor Strength: The magnitude of the NLO response can be fine-tuned by varying the strength of the electron-donating and accepting substituents. rsc.org

Solvent Effects: The polarity of the solvent can influence the energy gap and hyperpolarizability of NLO chromophores, providing another avenue for tuning their properties. rsc.org

| Principle | Description | Expected Effect on NLO Properties | Example Modification |

|---|---|---|---|

| Push-Pull Architecture (D-π-A) | Incorporating electron-donating (D) and electron-accepting (A) groups linked by a π-conjugated system. rsc.org | Enhances intramolecular charge transfer, increasing hyperpolarizability (β). nih.gov | Attaching a nitro group (acceptor) and an amino group (donor) to the naphthyridine ring. |

| Extended π-Conjugation | Increasing the length of the conjugated bridge between the donor and acceptor. rsc.org | Reduces the HOMO-LUMO gap, leading to larger NLO responses. | Inserting a vinyl or ethynyl (B1212043) spacer between the naphthyridine core and an acceptor group. rsc.org |

| Modulation of Substituents | Varying the electron-donating or -withdrawing strength of the attached functional groups. | Allows for fine-tuning of the hyperpolarizability to optimize for specific applications. rsc.org | Replacing a phenyl group with a nitrophenyl or trinitrophenyl group. rsc.org |

| Solvent Polarity | Utilizing solvent effects to alter the electronic structure of the chromophore. | Can effectively tune the frontier molecular orbital energy gap and hyperpolarizability. rsc.org | Studying the NLO response in solvents ranging from non-polar (e.g., hexane) to polar (e.g., DMSO). |

1,8-Naphthyridine derivatives are recognized for their strong luminescence, with some exhibiting high fluorescence quantum yields, making them suitable for applications as fluorescent materials in devices like Organic Light-Emitting Diodes (OLEDs) and as chemosensors. researchgate.netmdpi.com Their rigid structure helps to minimize non-radiative decay pathways, thus promoting efficient light emission. The emission color can be tuned from blue to red by modifying the substituents, which alters the electronic structure and the energy of the excited state. researchgate.net

As fluorescent probes, these compounds are designed to signal the presence of specific analytes (ions or molecules) through a change in their fluorescence intensity or wavelength. nih.gov The nitrogen atoms in the naphthyridine ring can act as binding sites for metal ions, while the aromatic system can be functionalized to create specific recognition sites for other species.

A sophisticated strategy for detecting anions involves the use of 1,8-naphthyridine-metal complexes in an indicator-displacement assay. nih.govdntb.gov.ua This approach leverages the strong coordination of the 1,8-naphthyridine ligand to a metal ion, which in turn can be modulated by the presence of a target anion.

The general mechanism for a displacement-based anionic sensor is as follows:

Complex Formation and Quenching: A fluorescent 1,8-naphthyridine derivative is synthesized. This ligand is then coordinated with a metal ion, such as Copper(II) (Cu²⁺), which quenches the ligand's intrinsic fluorescence. nih.gov This quenching occurs due to the formation of the non-emissive [Naphthyridine-Cu]²⁺ complex.

Anion-Induced Displacement: The solution containing the quenched complex is exposed to various anions.

Selective Fluorescence Restoration: If an anion with a higher affinity for the copper ion than the naphthyridine ligand is introduced, it will displace the ligand from the coordination sphere of the metal. nih.gov For instance, cyanide (CN⁻) binds very strongly to copper. This displacement liberates the free, fluorescent 1,8-naphthyridine ligand, causing a "turn-on" of the fluorescence signal. nih.gov The system's selectivity is determined by the relative binding strengths of different anions to the metal center.

| Step | Process | System State | Observed Signal |

|---|---|---|---|

| 1 | A fluorescent 1,8-naphthyridine ligand (L) is synthesized. | L | Strong Fluorescence |

| 2 | The ligand is complexed with a quencher metal ion (e.g., Cu²⁺). nih.gov | [L-Cu]²⁺ | Fluorescence Quenched ("Off") |

| 3 | The target anion (e.g., CN⁻) is introduced. | [L-Cu]²⁺ + CN⁻ | No immediate change |

| 4 | The anion displaces the ligand from the metal center due to stronger binding affinity. nih.gov | L + [Cu-CN]⁺ | Fluorescence Restored ("On") |

Fluorescent Probes and Luminescent Materials

Role as Ligands in Coordination Chemistry and Catalysis

The geometry of the 1,8-naphthyridine scaffold, with its two nitrogen atoms held in a specific arrangement, makes it an exceptional ligand in coordination chemistry. researchgate.net It can act as a bidentate chelating ligand to a single metal center or as a bridging ligand to hold two or more metal centers in close proximity, facilitating metal-metal cooperativity in catalysis. researchgate.netescholarship.org

The synthesis of metal complexes with 1,8-naphthyridine-based ligands is typically straightforward. It often involves reacting the ligand with a suitable metal precursor, such as a metal halide or a salt with a weakly coordinating anion (e.g., triflate or tetrafluoroborate), in an appropriate solvent. researchgate.netnih.gov This can lead to the formation of di- and tetranuclear complexes with metals like Copper(I) and Silver(I). researchgate.net

The characterization of these complexes relies on a suite of analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand structure and observe changes upon coordination to a metal.

IR Spectroscopy: This technique is useful for identifying the coordination of certain functional groups and for studying the binding of other small molecules (like carbon monoxide) to the metal center. nih.govchemrxiv.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry, and the distance between metal centers. nih.gov

Electronic Absorption and Emission Spectroscopy: UV-Vis and fluorescence spectroscopy are used to study the electronic properties and photophysical behavior of the metal complexes. researchgate.net

For example, reacting a naphthyridine-based macrocycle with a Copper(I) precursor like [Cu(MeCN)₄][BF₄] can yield a bimetallic complex where each Cu(I) atom is coordinated by the ligand. nih.govchemrxiv.org The resulting complexes can exhibit interesting structural features, such as cuprophilic (Cu-Cu) interactions. chemrxiv.org

| Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| X-ray Diffraction | Cu···Cu distance of ~2.5-2.7 Å. Pentacoordinate geometry at each Cu(I) center. | Confirms the bimetallic nature of the complex and suggests potential metal-metal interaction. Reveals the precise coordination environment. | nih.govchemrxiv.org |

| IR Spectroscopy | Stretching bands for CO at ~2102 and 2088 cm⁻¹ upon reaction with carbon monoxide. | Confirms the binding of two CO molecules to the dicopper core, indicating available coordination sites. | nih.govchemrxiv.org |

| NMR Spectroscopy | Broadening of signals in the ¹H NMR spectrum upon complexation. | Indicates the coordination of the ligand to the metal center and can provide information about the complex's dynamics in solution. | nih.gov |

| UV-Vis Spectroscopy | Electronic absorption bands in the visible region. | Provides insight into the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT). | researchgate.net |

Design of Chiral Naphthyridine-Based Ligands for Asymmetric Transformations

The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The rigid 1,8-naphthyridine framework serves as an excellent scaffold for designing such ligands. The strategic placement of substituents on the naphthyridine ring can create a well-defined chiral environment around a coordinated metal center.

In the case of this compound, the bromine atom at the 6-position offers a handle for introducing chirality. This can be achieved through stereoselective cross-coupling reactions or by replacing the bromine with a chiral auxiliary. Furthermore, the existing methyl groups at the 2, 3, and 4-positions can influence the conformational rigidity of the ligand and the stereochemical outcome of the catalyzed reaction.

Recent studies have highlighted the potential of chiral 1,8-naphthyridine-based ligands in copper-catalyzed atroposelective synthesis of C–O axially chiral compounds. rsc.orgnih.gov These ligands have demonstrated superiority over well-established ligand systems in certain reactions, suggesting that the unique binding mode of the 1,8-naphthyridine moiety is crucial for high asymmetric induction. nih.gov While these studies did not employ this compound itself, they provide a strong precedent for its potential in the design of novel chiral ligands for a variety of asymmetric transformations, including but not limited to, cycloadditions, hydrogenations, and cross-coupling reactions.

A hypothetical design of a chiral ligand derived from this compound could involve the replacement of the bromo substituent with a chiral phosphine (B1218219) group via a cross-coupling reaction. The resulting phosphine-naphthyridine ligand could then be used in transition metal-catalyzed asymmetric reactions. The trimethylated pyridine (B92270) ring would provide a sterically demanding environment, which could be beneficial for achieving high enantioselectivity.

Influence of Substituents on Ligand Properties and Metal-Ligand Interactions

The electronic and steric properties of a ligand play a crucial role in determining the stability, reactivity, and selectivity of its metal complexes. In this compound, the substituents significantly modify the foundational properties of the 1,8-naphthyridine core.

Electronic Effects: The bromine atom at the 6-position is an electron-withdrawing group, which decreases the electron density on the naphthyridine ring system. This, in turn, affects the basicity of the nitrogen atoms and their ability to coordinate to metal centers. The reduced basicity can lead to weaker metal-ligand bonds, which might be advantageous in catalytic cycles where ligand dissociation is a key step. Conversely, the three methyl groups at the 2, 3, and 4-positions are electron-donating, partially counteracting the effect of the bromine atom. This electronic interplay can be used to fine-tune the electronic properties of the resulting metal complexes.

Steric Effects: The three methyl groups introduce significant steric bulk around one of the nitrogen donors. This steric hindrance can influence the coordination geometry of the metal center and the accessibility of substrates to the catalytic site. The quantification of steric properties of 1,8-naphthyridine-based ligands has been explored using methods like the buried volume and the G-parameter, which can be applied to predict the steric environment of potential complexes with this compound. nih.gov The steric encumbrance can be further modulated by the choice of substituents on the phosphine groups in multidentate ligands. nih.gov

The interplay of these electronic and steric factors can lead to unique metal-ligand interactions. For instance, the steric clash between the methyl groups and other ligands on the metal center could favor the formation of specific isomers or lead to distorted coordination geometries, which can have a profound impact on the catalytic activity and selectivity.

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Bromo | 6 | Electron-withdrawing | Moderate |

| Methyl | 2 | Electron-donating | Significant |

| Methyl | 3 | Electron-donating | Moderate |

| Methyl | 4 | Electron-donating | Significant |

Development of New Synthetic Reagents and Building Blocks

Substituted 1,8-naphthyridines are valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and functional materials. The bromine atom in this compound serves as a versatile functional handle for a variety of chemical transformations.

Cross-Coupling Reactions: The bromo substituent can readily participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 6-position, including aryl, heteroaryl, alkyl, and alkynyl groups. Cobalt-catalyzed cross-couplings have been shown to be effective for the functionalization of halogenated naphthyridines with both alkyl and aryl Grignard and zinc reagents. nih.govacs.org This methodology could be directly applied to this compound to generate a library of novel 6-substituted derivatives.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the naphthyridine ring system, further enhanced by the bromo substituent, can facilitate nucleophilic aromatic substitution (SNAr) reactions at the 6-position. This allows for the introduction of nucleophiles such as amines, alkoxides, and thiolates.

The trimethylated portion of the molecule also offers synthetic utility. The methyl groups can potentially be functionalized through radical reactions or by activation of the C-H bonds. For example, a transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as the methyl source has been reported, indicating the possibility of further functionalizing the existing methyl groups or the naphthyridine core. rsc.org

The combination of the bromo and trimethyl substituents makes this compound a highly versatile building block for the combinatorial synthesis of new chemical entities with potential applications in various fields of chemical science.

Exploration in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions and their use in the construction of large, well-defined molecular assemblies. The 1,8-naphthyridine unit is an excellent component for supramolecular chemistry due to its ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions.

The presence of a bromine atom on the this compound scaffold introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base. The strength and directionality of halogen bonds make them a powerful tool for the controlled assembly of supramolecular structures. Research has shown that bifurcated halogen bonds between dihalotetrafluorobenzenes and 2,2'-bi(1,8-naphthyridine) (B1282420) can drive the formation of supramolecular double helices. mdpi.com This suggests that this compound could act as a halogen bond donor to assemble into predictable one-, two-, or three-dimensional networks.

Furthermore, the nitrogen atoms of the naphthyridine core can coordinate to metal ions, leading to the formation of metallosupramolecular architectures. The steric bulk of the trimethyl substituents would likely influence the stoichiometry and geometry of the resulting metal complexes, potentially leading to the formation of discrete coordination cages or extended coordination polymers with unique host-guest properties.

Future Research Directions and Unaddressed Challenges

Exploring Novel and Regioselective Synthetic Routes for Complex Naphthyridine Derivatives

A primary challenge in the study of polysubstituted naphthyridines is the development of efficient and regioselective synthetic methodologies. While the Friedländer annulation is a classic and effective method for constructing the 1,8-naphthyridine (B1210474) core, the synthesis of asymmetrically substituted derivatives like 6-Bromo-2,3,4-trimethyl-1,8-naphthyridine can be complex. nih.govorganic-chemistry.org Future research should focus on novel synthetic strategies that offer precise control over the placement of various functional groups.

Modern synthetic approaches that could be explored include:

Transition-Metal Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position serves as a versatile handle for post-synthetic modifications via reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. This would allow for the introduction of a wide array of aryl, alkyl, or amino substituents, thus generating a library of novel derivatives.

C-H Activation/Functionalization: Direct functionalization of the naphthyridine core through C-H activation would be a highly atom-economical approach to introduce further complexity. Developing catalysts that can selectively activate specific C-H bonds in the presence of the existing substituents is a significant but rewarding challenge.

Multi-component Reactions (MCRs): Designing one-pot, multi-component reactions could provide a rapid and efficient route to complex naphthyridine structures. researchgate.net An MCR approach for the synthesis of this compound and its analogs would be a significant advancement.

| Synthetic Strategy | Potential for this compound | Key Challenges |

| Modified Friedländer Synthesis | A potential primary route to the core structure. | Achieving high regioselectivity with polysubstituted precursors. |

| Suzuki Cross-Coupling | Functionalization at the 6-position (C-Br bond). | Catalyst optimization for the naphthyridine substrate. |

| Buchwald-Hartwig Amination | Introduction of diverse amino groups at the 6-position. | Substrate scope and reaction conditions. |

| Direct C-H Arylation | Introduction of aryl groups at other positions on the ring. | Regioselectivity and catalyst development. |

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

The structural rigidity of the 1,8-naphthyridine ring system makes it an interesting candidate for studies involving molecular recognition and dynamic processes. Advanced spectroscopic techniques can provide deep insights into the behavior of this compound in various environments.

Future spectroscopic studies could include:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as NOESY and ROESY can be used to determine the through-space proximity of the methyl groups to other parts of the molecule and to study its conformational preferences. ipb.pt

Time-Resolved Fluorescence Spectroscopy: For derivatives that exhibit fluorescence, time-resolved techniques can probe the excited-state dynamics and how they are influenced by the electronic nature of the substituents and the surrounding environment.

Vibrational Spectroscopy (Raman and IR): These techniques can be used to study intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state or in solution.

Deeper Understanding of Structure-Reactivity Relationships through Integrated Computational and Experimental Studies

A synergistic approach combining computational modeling with experimental validation is crucial for a deeper understanding of the structure-reactivity relationships of this compound. The substitution pattern of this molecule is likely to create a unique electronic landscape.

Key areas for integrated studies include:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and predict the reactivity of different sites on the molecule. dntb.gov.ua This can guide the design of new reactions and help to explain observed reactivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: For derivatives with potential biological activity, QSAR models can be developed to correlate specific structural features with their biological effects, thereby guiding the design of more potent compounds. nih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways, providing insights into the mechanisms of both the synthesis and subsequent functionalization of the molecule.

Development of Environmentally Benign and Scalable Synthetic Methodologies

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of sustainable and scalable synthetic routes.

Areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents. rsc.orgacs.org

Energy Efficiency: Utilizing energy-efficient synthesis methods such as microwave-assisted or flow chemistry techniques to reduce reaction times and energy consumption. researchgate.net

| Green Chemistry Principle | Application to Naphthyridine Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources. | Reduced reliance on petrochemicals. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials. | Reduction of waste. |

| Use of Safer Solvents | Employing water or other benign solvents in reactions like the Friedländer synthesis. | Reduced environmental impact and improved safety. |

| Energy Efficiency | Microwave-assisted synthesis to accelerate reactions. | Faster reaction times and lower energy consumption. |

Unlocking New Applications in Chemical Technologies Beyond Current Scope

While many 1,8-naphthyridine derivatives have been explored for their biological activity, the unique electronic and structural features of this compound could lead to applications in other areas of chemical technology.

Potential future applications to be investigated include:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the naphthyridine core is a desirable feature for organic electronic materials. By further functionalizing the molecule, it may be possible to tune its photophysical properties for use as an emitter or host material in OLEDs.

Sensors and Probes: The nitrogen atoms in the naphthyridine ring can act as coordination sites for metal ions. Derivatives of this compound could be developed as fluorescent or colorimetric sensors for the detection of specific metal ions.

Catalysis: The bidentate nature of the 1,8-naphthyridine scaffold makes it an excellent ligand for transition metals. Novel catalysts could be developed for a variety of organic transformations.

Q & A

Q. What are the recommended synthetic routes for 6-bromo-2,3,4-trimethyl-1,8-naphthyridine, and how do reaction conditions influence yield?

A common approach involves bromination and alkylation of naphthyridine precursors. For example, methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate can undergo hydrolysis under alkaline conditions (NaOH/MeOH/H₂O, reflux) followed by acid neutralization (HCl) to yield brominated intermediates . Sonochemical methods using POCl₃ in DMF at controlled temperatures (e.g., 80–100°C) have also been employed for analogous derivatives, achieving yields >85% after crystallization . Optimizing solvent polarity and reaction time is critical to minimize side reactions like dehalogenation.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 2,3,4; bromine at position 6) .

- IR spectroscopy : Identification of carbonyl or C-Br stretches (e.g., 550–600 cm⁻¹ for C-Br) .

- Melting point analysis : Consistency with literature values (e.g., 104–105°C for related brominated naphthyridines) .